molecular formula C7H4N2O3 B12886176 3-(1H-Pyrazol-1-yl)furan-2,5-dione

3-(1H-Pyrazol-1-yl)furan-2,5-dione

Cat. No.: B12886176
M. Wt: 164.12 g/mol
InChI Key: NCALTTNSSVCIGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Pyrazol-1-yl)furan-2,5-dione (CAS 2213-96-9) is a high-purity chemical building block of interest in advanced organic synthesis and medicinal chemistry research. This compound features a maleimide core (furan-2,5-dione) coupled with a 1H-pyrazole ring, a combination that offers researchers a versatile scaffold for developing novel heterocyclic systems . The presence of the maleimide group is particularly significant, as it can act as a Michael acceptor, making the compound suitable for bioconjugation applications, polymer chemistry, and the synthesis of more complex molecular architectures . The pyrazole moiety is a privileged structure in drug discovery, well-documented for its broad spectrum of biological activities, which suggests that this compound could serve as a key intermediate in the synthesis of potential therapeutic agents . While specific biological data for this compound may be limited, pyrazole derivatives have demonstrated notable antimicrobial, anti-inflammatory, and anticancer properties in scientific literature, providing a strong rationale for its investigation in these areas . Researchers can utilize this compound to explore structure-activity relationships or as a precursor in the design of small-molecule libraries for high-throughput screening. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H4N2O3

Molecular Weight

164.12 g/mol

IUPAC Name

3-pyrazol-1-ylfuran-2,5-dione

InChI

InChI=1S/C7H4N2O3/c10-6-4-5(7(11)12-6)9-3-1-2-8-9/h1-4H

InChI Key

NCALTTNSSVCIGL-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CC(=O)OC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Pyrazol-1-yl)furan-2,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of furan-2,5-dione with hydrazine derivatives to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 3-(1H-Pyrazol-1-yl)furan-2,5-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Pyrazol-1-yl)furan-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole or furan rings.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups to the pyrazole or furan rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1H-Pyrazol-1-yl)furan-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Table 1. Structural and Bioactivity Comparison of Dione Derivatives

Compound Name Core Structure Substituents Bioactivity (IC₅₀, μM) Reference
3-(1H-Pyrazol-1-yl)furan-2,5-dione Furan-2,5-dione 1H-Pyrazole at C3 Not reported
(3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione Piperazine-2,5-dione Benzylidene (C3), isobutyl (C6) 28.9 ± 2.2 (Anti-H1N1)
Albonoursin Piperazine-2,5-dione Cyclohexenyl 6.8 ± 1.5 (Anti-H1N1)
3-(1-Acetyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-(3,4,5-trimethoxyphenyl)furan-2,5-dione Furan-2,5-dione Acetyl-pyrrolopyridinyl, trimethoxyphenyl Not reported

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.